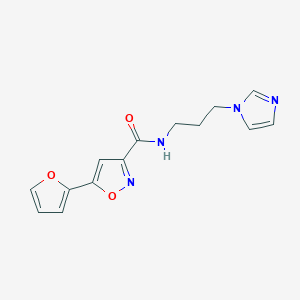

5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide

Übersicht

Beschreibung

SKL2001 is an activator of Wnt/β-catenin signaling. It increases β-catenin responsive transcription in a cell-based reporter assay in a concentration-dependent manner, increases β-catenin protein levels in HEK293 cells when used at concentrations of 10 and 30 μM, and disrupts the interaction between Axin and β-catenin. SKL2001 increases alkaline phosphatase (ALP) activity and mineralization in multipotent mesenchymal ST2 cells in a concentration-dependent manner, indicating increased osteoblastogenesis. SKL2001 (40 μM) reduces HCT116 and HT-29 spheroid growth and inhibits proliferation of HCT116 and HT-29 cells. It induces cell cycle arrest at the G0/G1 phase and increases E-cadherin and β-catenin protein levels in HCT116 cells when used at a concentration of 40 μM.

SKL-2001 is a novel agonist of Wnt/β-catenin signaling pathway. SKL2001 suppresses colon cancer spheroid growth through regulation of the E-cadherin/β-Catenin complex. SKL2001 inhibited proliferation of colon cancer cells cultured in 3D spheroid and induced them accumulation in the G0/G1 phase of the cell cycle with a reduced c-myc level.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

5-Furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide, leading to Mannich bases and methyl derivatives. The synthesis process involves elemental analyses, IR, and 1H-NMR spectra, highlighting the chemical versatility of furan-containing compounds for creating structurally diverse molecules with potential for various applications (Koparır, Çetin, & Cansiz, 2005).

Energetic Material Development

Research into 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan has led to the synthesis of N-trinitroethylamino derivatives and energetic salts. These compounds have been evaluated for their thermal stability and sensitivity, demonstrating their potential as insensitive energetic materials with performance surpassing traditional explosives like TNT (Yu et al., 2017).

Antimicrobial Activity Exploration

Azole derivatives, including those based on 5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide, have been synthesized and tested for antimicrobial activities. Some of these compounds displayed activity against tested microorganisms, indicating their potential as antimicrobial agents (Başoğlu et al., 2013).

Antiprotozoal Agent Development

Compounds such as 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt have shown strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, suggesting their utility as potent antiprotozoal agents (Ismail et al., 2004).

Inhibitory Effects on Enzymes

Studies on furan-amidines have explored their potential as inhibitors for the NQO2 enzyme, which is of interest in cancer chemotherapy and malaria treatment. Modifications to the furan ring and amidine group were investigated to improve solubility, decrease basicity, and probe NQO2 activity (Alnabulsi et al., 2018).

Pharmacological Activities of Oxadiazole and Furadiazole Derivatives

Oxadiazole and furadiazole derivatives have been recognized for their broad range of chemical and biological properties, including antibacterial, antitumor, antiviral, and antioxidant activities. This highlights the therapeutic potential of compounds incorporating these moieties, such as this compound (Siwach & Verma, 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of SKL2001 is the Wnt/β-catenin pathway . This pathway plays crucial roles in various cellular processes, including cell proliferation, differentiation, and fate determination .

Mode of Action

SKL2001 acts as an agonist of the Wnt/β-catenin pathway . It disrupts the interaction between Axin and β-catenin , which is a critical step for the phosphorylation of β-catenin mediated by Casein Kinase 1 (CK1) and Glycogen Synthase Kinase-3β (GSK-3β) . This disruption leads to an increase in the intracellular β-catenin protein level and inhibits the phosphorylation of β-catenin at residues Ser33/37/Thr41 and Ser45 . These residues would mark β-catenin for proteasomal degradation .

Biochemical Pathways

The disruption of the Axin/β-catenin interaction by SKL2001 affects the Wnt/β-catenin pathway . This pathway is essential for the differentiation of multiple cell types, including mesenchymal stem cells . The activation of this pathway by SKL2001 promotes osteoblastogenesis and suppresses adipocyte differentiation .

Result of Action

The activation of the Wnt/β-catenin pathway by SKL2001 has several molecular and cellular effects. It promotes osteoblastogenesis, suppresses adipocyte differentiation , and increases survivin, an inhibitor of apoptosis . In a Parkinson’s disease cell model, SKL2001 was found to promote neuronal survival and functional recovery .

Eigenschaften

IUPAC Name |

5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c19-14(16-4-2-6-18-7-5-15-10-18)11-9-13(21-17-11)12-3-1-8-20-12/h1,3,5,7-10H,2,4,6H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXINDBPUDNMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

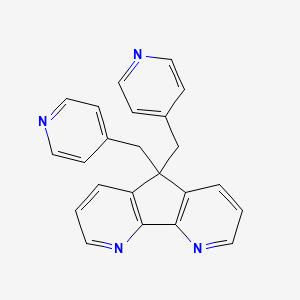

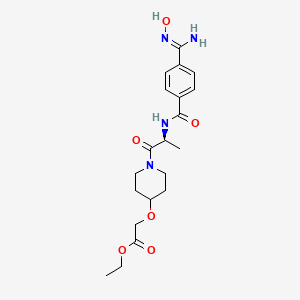

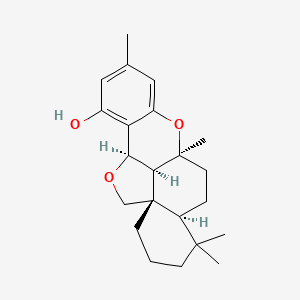

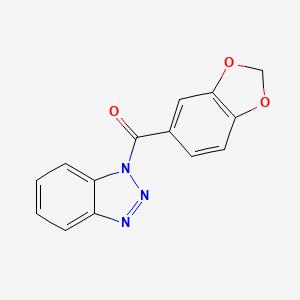

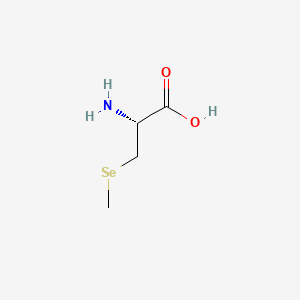

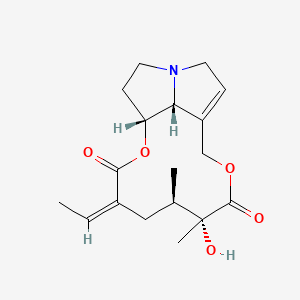

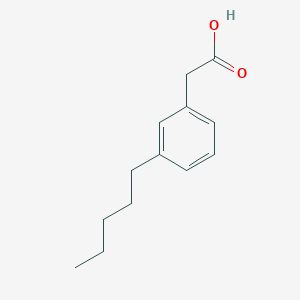

Feasible Synthetic Routes

Q & A

Q1: What is SKL2001, and what is its primary mechanism of action?

A1: SKL2001, also known as 5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide, is a small molecule agonist of the Wnt/β-catenin signaling pathway. It exerts its effects by stabilizing β-catenin, preventing its degradation, and promoting its nuclear translocation. This, in turn, activates the transcription of Wnt target genes, influencing various cellular processes like proliferation, differentiation, and apoptosis.

Q2: How does SKL2001's activation of the Wnt/β-catenin pathway differ from that of natural Wnt ligands?

A2: Unlike natural Wnt ligands that bind to cell surface receptors, SKL2001 acts intracellularly, directly targeting the destruction complex responsible for β-catenin degradation. This bypasses the need for receptor activation and allows for more precise control over pathway activation.

Q3: What is the role of the Wnt/β-catenin pathway in cellular processes, and how does SKL2001 modulation impact these processes?

A3: The Wnt/β-catenin pathway plays a crucial role in embryonic development, cell fate determination, tissue homeostasis, and regeneration. [] SKL2001, by activating this pathway, can promote cell proliferation, differentiation, and survival in various cell types, making it a potential therapeutic target for diseases like cancer, osteoporosis, and neurodegenerative disorders. [, , ]

Q4: Can you provide specific examples of how SKL2001 impacts cellular processes in different disease models?

A4: Certainly. In a rat model of acute pancreatitis, SKL2001 administration reduced pancreatic and intestinal damage by inhibiting cell apoptosis and inflammatory cytokine release. [] In another study, SKL2001 promoted the differentiation of human Wharton's jelly mesenchymal stem cells into SOX17-expressing cells, suggesting its potential in cell replacement therapy for diabetes. []

Q5: What are the potential limitations of using SKL2001 as a therapeutic agent?

A5: While promising, SKL2001's therapeutic use is limited by potential off-target effects and the complexity of the Wnt/β-catenin pathway. Uncontrolled activation of this pathway is linked to cancer development, highlighting the need for precise dosing and targeted delivery strategies. [, ]

Q6: What is the molecular formula and weight of SKL2001?

A6: The molecular formula of SKL2001 is C13H14N4O3, and its molecular weight is 274.27 g/mol.

Q7: Is there any information available on the spectroscopic data of SKL2001?

A7: Unfortunately, the provided research abstracts do not include specific information on spectroscopic data like NMR or IR for SKL2001.

Q8: Have there been any studies exploring the structure-activity relationship (SAR) of SKL2001?

A8: While the provided abstracts don't elaborate on specific SAR studies, research indicates that modifications to the furan ring and imidazole ring of SKL2001 can significantly impact its potency and selectivity. [] Further research is needed to fully understand the relationship between its structure and biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1681730.png)

![5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1681742.png)